molecular formula C6H6F2N2O2 B1425819 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1489145-82-5

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1425819
CAS No.: 1489145-82-5
M. Wt: 176.12 g/mol
InChI Key: JPQWBOAZSRCZGT-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Scientific Research Applications

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of metal-based catalysts can enhance the efficiency of the difluoromethylation step .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while reduction can produce difluoromethyl pyrazole alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethyl pyrazole derivatives

Uniqueness

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the difluoromethyl group and the acetic acid moiety makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWBOAZSRCZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489145-82-5
Record name 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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